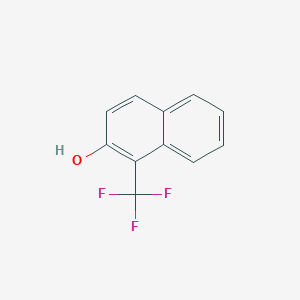
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is a complex organic compound that features both an indole and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the condensation of 1,2-diketones with ammonium acetate and aldehydes, followed by cyclization . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been employed to promote the synthesis of imidazole derivatives efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole or indole rings, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated reagents, basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The compound can also interact with receptors, modulating signal transduction pathways and altering cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1H-imidazol-2-yl)phenol: Another imidazole derivative with similar biological activities.
2-Methyl-4,5-dihydroimidazole: A simpler imidazole compound used in various chemical reactions.
4,5-Diphenyl-imidazol-1,2,3-triazole: A hybrid compound with significant biological activity.
Uniqueness
What sets 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole apart is its dual-ring structure, which allows it to participate in a broader range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methylindole |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-13-14-6-7-15-13)11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,14,15) |
Clave InChI |
OPJPDQSQICYHHS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC3=NCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


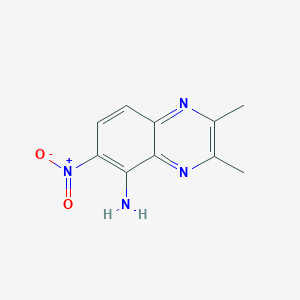
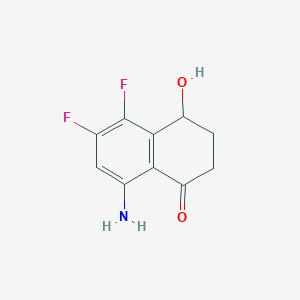

![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
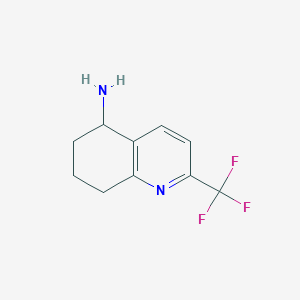

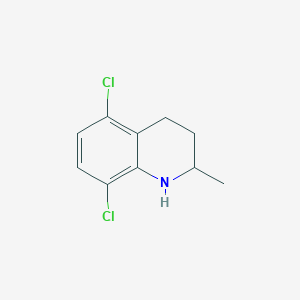


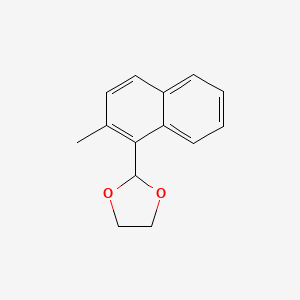


![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
